molecular formula C19H19N3O2S B5743843 N-cyclopentyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide

N-cyclopentyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide

Cat. No.: B5743843
M. Wt: 353.4 g/mol
InChI Key: KGUYTYNWLYFVDP-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 5-phenylthieno[2,3-d]pyrimidin-4-amine, exhibit antiviral and antiprotozoal activities . This suggests that the compound may interact with proteins or enzymes that are crucial for the life cycle of certain viruses and protozoa.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other active compounds, it can be hypothesized that it may interfere with the replication or metabolic processes of the target organisms, leading to their inhibition or death .

Biochemical Pathways

Given its potential antiviral and antiprotozoal activities, it is likely that it interferes with key biochemical pathways in these organisms, disrupting their normal functions and leading to their death .

Pharmacokinetics

Similar compounds have been found to have a clogp value less than 4 and a molecular weight less than 400 , suggesting that they may have good bioavailability and drug-likeness.

Result of Action

The result of the compound’s action is likely the inhibition of the growth or replication of the target organisms, leading to their death. This is based on the known antiviral and antiprotozoal activities of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to produce thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of organic synthesis, such as batch processing and the use of high-purity reagents, are likely to be employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-cyclopentyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-16(21-14-8-4-5-9-14)10-22-12-20-18-17(19(22)24)15(11-25-18)13-6-2-1-3-7-13/h1-3,6-7,11-12,14H,4-5,8-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUYTYNWLYFVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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